

Spectroscopic Data and Analysis of Cyclopentylacetylene: A Technical Guide

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Compound of Interest

Compound Name: Cyclopentylacetylene

Cat. No.: B7770645

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Introduction

Cyclopentylacetylene (also known as ethynylcyclopentane) is a colorless liquid with the chemical formula C_7H_{10} .^{[1][2]} As a terminal alkyne, its structural elucidation and characterization rely heavily on modern spectroscopic techniques. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **cyclopentylacetylene**, intended for researchers, scientists, and professionals in drug development. The information is presented to facilitate the identification and characterization of this compound.

Data Presentation

The following sections summarize the key spectroscopic data for **cyclopentylacetylene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental 1H and ^{13}C NMR data for **cyclopentylacetylene** are not readily available in publicly accessible spectral databases. Therefore, predicted NMR data is presented below. It is crucial to note that these are theoretical values and should be confirmed with experimental data.

1H NMR (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.5 - 2.8	m	1H	CH (methine)
~1.9	s	1H	\equiv C-H (acetylenic)
~1.5 - 1.8	m	8H	CH ₂ (cyclopentyl)

¹³C NMR (Predicted)[3]

Chemical Shift (δ) ppm	Assignment
~87	-C \equiv
~68	\equiv C-H
~35	CH (methine)
~33	CH ₂
~25	CH ₂

Infrared (IR) Spectroscopy

The infrared spectrum of **cyclopentylacetylene** exhibits characteristic absorption bands for the functional groups present. The data presented here is sourced from the NIST/EPA Gas-Phase Infrared Database.[4]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	\equiv C-H stretch
~2960	Strong	C-H stretch (aliphatic)
~2870	Strong	C-H stretch (aliphatic)
~2110	Weak	-C \equiv C- stretch
~1450	Medium	CH ₂ bend

Mass Spectrometry (MS)

The electron ionization mass spectrum of **cyclopentylacetylene** provides information about its molecular weight and fragmentation pattern. The data is compiled by the NIST Mass Spectrometry Data Center.

m/z	Relative Intensity	Assignment
94	Moderate	$[M]^+$ (Molecular Ion)
79	High	$[M - CH_3]^+$
67	High	$[C_5H_7]^+$
41	High	$[C_3H_5]^+$
39	High	$[C_3H_3]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **cyclopentylacetylene** is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- **Instrumentation:** 1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- **1H NMR Acquisition:** The 1H NMR spectrum is typically recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is recorded using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

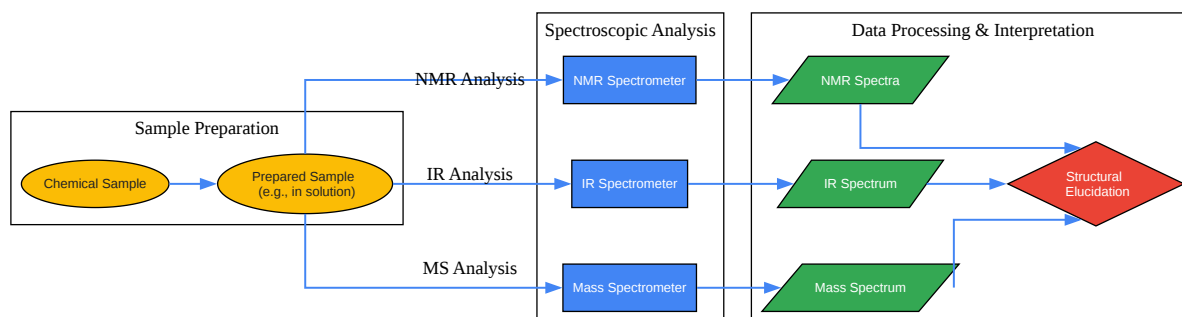
- **Sample Preparation:** For a liquid sample like **cyclopentylacetylene**, the spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
- **Instrumentation:** An FT-IR spectrometer is used to record the spectrum.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the compound. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as electron ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion ($[\text{M}]^+$), and also induces fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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A generalized workflow for spectroscopic analysis of a chemical compound.

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